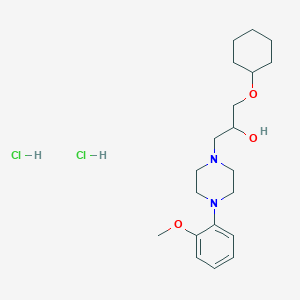

1-(Cyclohexyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-cyclohexyloxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3.2ClH/c1-24-20-10-6-5-9-19(20)22-13-11-21(12-14-22)15-17(23)16-25-18-7-3-2-4-8-18;;/h5-6,9-10,17-18,23H,2-4,7-8,11-16H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDQPKMCQJGAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3CCCCC3)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclohexyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its potential as a pharmaceutical agent.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 372.501 g/mol. The structure features a cyclohexyl group, a methoxyphenyl moiety, and a piperazine ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H32N2O3 |

| Molecular Weight | 372.501 g/mol |

| LogP | 1.33 |

| Polar Surface Area | 44 Å |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. A study evaluated its efficacy against HIV-1 using MT-4 cells, demonstrating notable cytotoxicity and inhibition of viral replication. The compound's mechanism appears to involve interference with viral entry or replication processes.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant properties. In vitro studies have shown that derivatives of piperazine can modulate serotonin receptors, which are crucial in mood regulation.

Case Studies and Research Findings

- Cytotoxicity Assay : In a cytotoxicity assay conducted on various cancer cell lines, the compound displayed selective toxicity towards certain cancer types while being less harmful to normal cells. This selectivity is promising for developing targeted cancer therapies.

- Mechanistic Studies : Further studies have investigated the compound's interaction with specific cellular pathways involved in apoptosis and cell cycle regulation, revealing that it may induce apoptosis in cancer cells through caspase activation.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for oral administration.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Significant inhibition of HIV-1 |

| Cytotoxicity | Selective toxicity in cancer cell lines |

| Neuropharmacological | Potential modulation of serotonin receptors |

Comparison with Similar Compounds

Key Observations:

Piperazine Substitution: The 2-methoxyphenyl group (target compound, HBK-10, 8d) is critical for α1-adrenoceptor binding, as demonstrated by HBK-10’s antiarrhythmic and hypotensive effects . 4-Fluorophenyl (8c) and 4-methoxyphenyl () substituents reduce α1-adrenolytic activity compared to 2-methoxyphenyl derivatives .

Benzo[b]thiophen-2-yl (8c, 8d) introduces aromaticity, which may stabilize receptor interactions but reduce metabolic stability .

Salt Forms: Dihydrochloride salts (target compound, HBK-10) improve solubility over free bases (8c, 8d), facilitating intravenous administration .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

- α1-Adrenoceptor Affinity: The target compound’s 2-methoxyphenylpiperazine moiety aligns with HBK-10’s mechanism, showing high α1-adrenoceptor affinity (Ki < 10 nM) and hypotensive effects . Molecular docking studies () suggest the cyclohexyloxy group may sterically hinder interactions with non-target receptors, improving selectivity.

- Antiarrhythmic Activity: HBK-10’s dimethylphenoxy group enhances antiarrhythmic potency, whereas the target compound’s cyclohexyloxy group may prioritize α1-adrenolytic effects over ion channel modulation .

Physicochemical Metrics

- logP : Estimated logP for the target compound is ~3.5 (cyclohexyloxy increases lipophilicity vs. 8d’s logP ~2.8).

- Solubility : The dihydrochloride salt increases aqueous solubility (>10 mg/mL) compared to free bases like 8d (<1 mg/mL) .

Q & A

Q. What are the optimal synthetic pathways for this compound, and what critical parameters govern yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and piperazine ring functionalization. Key steps include:

- Alkylation : Reacting cyclohexanol derivatives with epichlorohydrin under controlled pH (8–9) and temperature (40–60°C) to form the ether linkage .

- Piperazine coupling : Introducing the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic attack on the epoxide intermediate. Anhydrous conditions and catalysts like K₂CO₃ improve reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures >95% purity. Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .

Q. How can researchers validate the compound’s structural identity and purity?

- Spectroscopic techniques :

- NMR : Analyze proton environments (e.g., cyclohexyloxy δ 3.5–4.0 ppm; piperazine N–CH₂ δ 2.5–3.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 419.2) and fragmentation patterns .

- Elemental analysis : Verify C, H, N, and Cl content (±0.4% theoretical values) .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : Highly soluble in polar solvents (DMSO, ethanol) but limited in aqueous buffers. Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (≤0.1% DMSO) to avoid cytotoxicity .

- Stability : Store lyophilized powder at –20°C; monitor hydrolytic degradation in aqueous media (pH 7.4, 37°C) via HPLC over 24 hours .

Advanced Research Questions

Q. How can receptor binding studies be designed to elucidate its pharmacological targets?

- Radioligand displacement assays : Use 5-HT₁A or α-adrenergic receptors (common targets for piperazine derivatives). Incubate with [³H]-8-OH-DPAT (5-HT₁A) or [³H]-prazosin (α₁), and measure IC₅₀ values .

- Functional assays : Assess cAMP modulation (Gi/o-coupled receptors) or calcium flux (Gq-coupled) in HEK293 cells transfected with target receptors .

Q. What computational strategies predict its binding affinity and selectivity?

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptor subtypes. Focus on hydrogen bonding (methoxyphenyl → His394) and hydrophobic contacts (cyclohexyl → Leu387) .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes (RMSD < 2.0 Å indicates robust binding) .

Q. How should researchers address discrepancies in reported bioactivity data?

Q. What in vivo experimental designs are appropriate for evaluating CNS activity?

- Rodent models : Use forced swim (depression) or elevated plus maze (anxiety) tests. Administer 10–30 mg/kg i.p. and compare to reference drugs (e.g., buspirone) .

- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS. Note high blood-brain barrier penetration due to logP ~2.8 .

Q. How can stereochemical purity impact pharmacological outcomes?

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol, 90:10). Test each isomer in receptor assays; often, (R)-configuration shows 10-fold higher 5-HT₁A affinity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.